(R)-flurocarazolol
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Overview
Description
®-flurocarazolol is a chiral compound known for its significant pharmacological properties. It is a beta-adrenergic receptor antagonist, which means it blocks the action of endogenous catecholamines on beta-adrenergic receptors. This compound is particularly interesting due to its enantiomeric purity, which contributes to its specific biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-flurocarazolol typically involves several steps, starting from commercially available precursors. One common method includes the asymmetric synthesis using chiral catalysts to ensure the production of the ®-enantiomer. The reaction conditions often involve controlled temperatures and pH levels to maintain the integrity of the chiral center.
Industrial Production Methods
In an industrial setting, the production of ®-flurocarazolol is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous purification steps, including crystallization and chromatography, to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-flurocarazolol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
®-flurocarazolol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a standard in chiral chromatography.
Mechanism of Action
The mechanism of action of ®-flurocarazolol involves its binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure, making it useful in treating conditions like hypertension and arrhythmias. The molecular targets include the beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the cyclic AMP signaling cascade.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-adrenergic receptor antagonist but lacks the enantiomeric specificity of ®-flurocarazolol.
Atenolol: Selective for beta-1 adrenergic receptors, unlike ®-flurocarazolol, which is non-selective.
Metoprolol: Similar to atenolol but with different pharmacokinetic properties.
Uniqueness
®-flurocarazolol is unique due to its high enantiomeric purity, which contributes to its specific and potent biological activity. This makes it a valuable compound in both research and therapeutic applications.
Properties
Molecular Formula |
C18H21FN2O2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2R)-1-(9H-carbazol-4-yloxy)-3-(1-fluoropropan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C18H21FN2O2/c1-12(9-19)20-10-13(22)11-23-17-8-4-7-16-18(17)14-5-2-3-6-15(14)21-16/h2-8,12-13,20-22H,9-11H2,1H3/t12?,13-/m1/s1 |
InChI Key |
QHLGXPUIUKSADT-ZGTCLIOFSA-N |
Isomeric SMILES |
CC(CF)NC[C@H](COC1=CC=CC2=C1C3=CC=CC=C3N2)O |
Canonical SMILES |
CC(CF)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O |
Origin of Product |
United States |
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